

# An In-depth Technical Guide to the Spectroscopic Data of 1,2-Diiodobutane

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## Compound of Interest

Compound Name: 1,2-Diiodobutane

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This guide provides a detailed overview of the expected spectroscopic data for **1,2-diiodobutane**, targeting researchers, scientists, and professionals in drug development. The information presented is based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) for analogous alkyl halides. Due to a lack of readily available, specific experimental data for **1,2-diiodobutane**, this guide synthesizes predicted data to serve as a reference.

## Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **1,2-diiodobutane**.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for **1,2-Diiodobutane**

Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
-CH <sub>3</sub>	~1.0-1.2	Triplet	~7
-CH <sub>2</sub> -	~1.8-2.1	Multiplet	-
-CHI-	~4.1-4.3	Multiplet	-
-CH <sub>2</sub> I	~3.2-3.4	Multiplet	-

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **1,2-Diiodobutane**

Carbon	Predicted Chemical Shift (ppm)
-CH <sub>3</sub>	~10-15
-CH <sub>2</sub> -	~30-35
-CHI-	~35-40
-CH <sub>2</sub> I	~15-20

Table 3: Predicted IR Spectroscopic Data for **1,2-Diiodobutane**

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Vibration Mode
C-H	2850-3000	Stretching
-CH <sub>2</sub> X (X=I)	1150-1300	Wagging[1]
C-I	500-600	Stretching[2]

Table 4: Predicted Mass Spectrometry Data for **1,2-Diiodobutane**

m/z	Predicted Fragment	Notes
310	[C <sub>4</sub> H <sub>8</sub> I <sub>2</sub> ] <sup>+</sup>	Molecular ion peak (M <sup>+</sup> )
183	[C <sub>4</sub> H <sub>8</sub> I] <sup>+</sup>	Loss of one iodine atom
127	[I] <sup>+</sup>	Iodine cation
55	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>	Loss of both iodine atoms and a hydrogen atom[3]

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

## 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1,2-diiodobutane** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Data Acquisition:
  - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
  - Acquire a <sup>1</sup>H NMR spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.
  - Acquire a <sup>13</sup>C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of <sup>13</sup>C.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the <sup>1</sup>H NMR signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

## 2.2 Infrared (IR) Spectroscopy

- Sample Preparation: As **1,2-diiodobutane** is expected to be a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the clean salt plates.
  - Place the sample on the salt plates and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

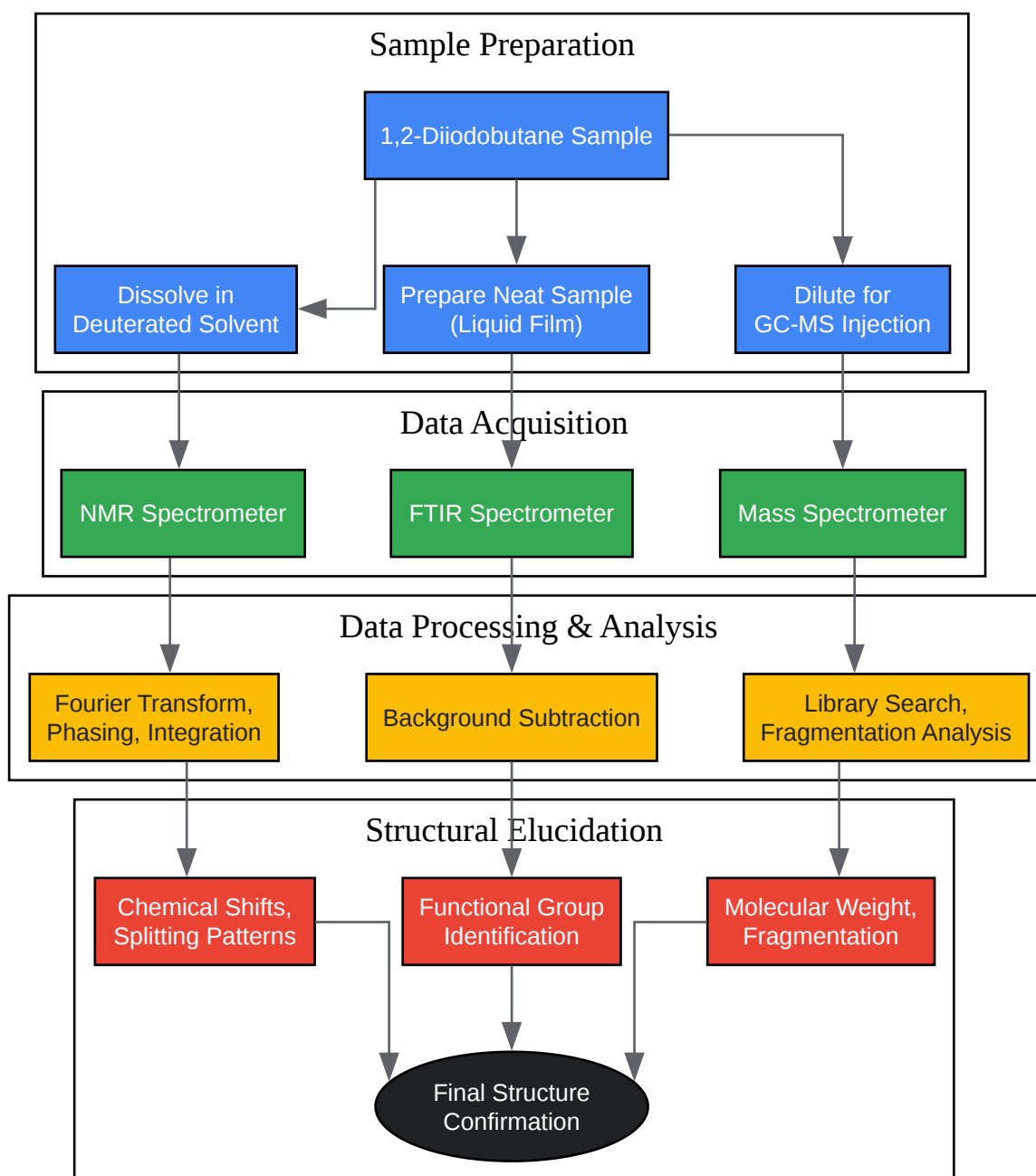
- **Data Processing:** The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

### 2.3 Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the **1,2-diiodobutane** sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
- **Ionization:** Utilize electron impact (EI) ionization, where high-energy electrons (typically 70 eV) bombard the sample molecules.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1,2-diiodobutane**.



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Caption: General workflow for spectroscopic analysis.

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## References

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